Aconine

Descripción

Overview of Aconine's Significance in Chemical Biology Research

The significance of this compound in chemical biology research stems largely from its relationship with its parent compound, aconitine (B1665448). Aconitine undergoes hydrolysis to form benzoylthis compound (B606023) and subsequently this compound. nih.gov This metabolic process is critical, as the hydrolysis of the ester groups in aconitine leads to a significant decrease in its biological activity, highlighting the importance of these chemical moieties. nih.gov

Historical Context of this compound's Discovery and Initial Academic Investigations

The history of this compound is intrinsically linked to the investigation of plants from the genus Aconitum, commonly known as monkshood or wolfsbane. wikipedia.orgwikisource.org These plants have been recognized since antiquity for their potent properties. wikipedia.orgscribd.com The primary active and toxic constituent, aconitine, was first isolated in the 19th century. nih.gov

Early chemical investigations into the structure of aconitine revealed its complex nature as a diester alkaloid. Through hydrolysis experiments, chemists were able to break down aconitine into its constituent parts. This process first yields acetic acid and benzoylthis compound; further hydrolysis of benzoylthis compound then yields benzoic acid and the parent amine alcohol, this compound. wikisource.org These initial degradative studies were fundamental in elucidating the complex chemical architecture of aconitine and establishing this compound as its core structural foundation.

Relationship of this compound within the Diterpenoid Alkaloid Family

This compound belongs to the large and structurally diverse family of natural products known as diterpenoid alkaloids. nih.govresearchgate.net These compounds are characterized by a carbon skeleton derived from a diterpene precursor, which is then aminated to form a complex heterocyclic system. researchgate.netnih.gov

Within this family, diterpenoid alkaloids are further classified based on the number of carbon atoms in their core structure. nih.gov this compound is the parent structure of the C19-diterpenoid alkaloids, also known as the aconitine-type alkaloids. nih.govwikipedia.org These are among the most complex and pharmacologically significant members of the family, characterized by a hexacyclic, cage-like framework. nih.gov The specific arrangement and type of substituent groups, particularly the ester functionalities at positions C-8 and C-14 of the aconitane (B1242193) skeleton, are critical determinants of their biological activity. This compound itself lacks the acetyl group at C-8 and the benzoyl group at C-14 that are present in aconitine, which accounts for their differing biological profiles. nih.govmdpi.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₅H₄₁NO₉ | caymanchem.com |

| Molar Mass | 499.6 g/mol | caymanchem.com |

| Formal Name | (1α,3α,6α,14α,15α,16β)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-aconitane-3,8,13,14,15-pentol | caymanchem.com |

| CAS Number | 509-20-6 | caymanchem.com |

| Origin | Plant / Aconitum carmichaelii Debx. | caymanchem.com |

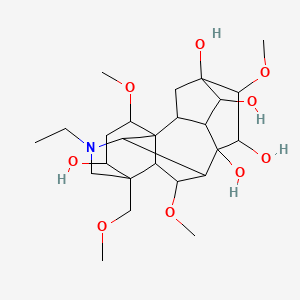

This compound is a complex diterpene alkaloid primarily known as a hydrolysis product of the highly toxic aconitine, found in various Aconitum species ontosight.ainih.govebi.ac.uk. Its structural complexity, characterized by a pentacyclic ring system adorned with multiple hydroxyl and methoxy (B1213986) groups, has necessitated the application of advanced spectroscopic techniques for its comprehensive characterization ontosight.ai.

Propiedades

IUPAC Name |

11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO9/c1-6-26-9-22(10-32-2)12(27)7-13(33-3)24-11-8-23(30)19(28)14(11)25(31,20(29)21(23)35-5)15(18(24)26)16(34-4)17(22)24/h11-21,27-31H,6-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMGCPHFHQGPIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871718 | |

| Record name | 20-Ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,13,14,15-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of Aconine

Methodologies for Aconine Structural Determination The structural elucidation of this compound involves a combination of spectroscopic approaches that provide complementary information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research NMR spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone in the structural analysis of diterpenoid alkaloids like Aconineresearchgate.netcdnsciencepub.com. These techniques provide detailed information about the carbon-hydrogen framework and the chemical environment of individual atoms. Studies have utilized ¹³C NMR to identify the basic C₁₉-diterpenoid alkaloid skeleton and the substitution patterns of hydroxyl and methoxy (B1213986) groups in this compound and its derivativesresearchgate.netcdnsciencepub.com. Comparison of NMR spectra in different solvents, such as chloroform (B151607) and pyridine (B92270), has been employed to investigate conformational changes, particularly concerning the ring A hydroxyl groupscdnsciencepub.comresearchgate.net. For instance, significant differences in the ¹³C NMR chemical shifts at C-2, C-3, and C-4 of this compound in chloroform and pyridine have been observed, indicating solvent-dependent conformational variationscdnsciencepub.com. The presence of specific functional groups, such as a secondary hydroxyl group at C-3, can be readily detected in this compound by characteristic signals in the ¹³C NMR spectracdnsciencepub.com.

Note: Specific NMR chemical shift values for this compound vary depending on the solvent, concentration, and spectrometer frequency used in individual studies. The table above provides a general representation of how solvent can influence chemical shifts.

Utilization of Mass Spectrometry (MS) Techniques for this compound Structural Analysis Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of this compound, providing information about its elemental composition and structural subunitssciex.combrieflands.com. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are commonly used. For this compound, the protonated molecule ion ([M+H]⁺) is typically observed in positive ion mode ESI-MSbrieflands.com. Collision-induced dissociation (CID) of the precursor ion yields characteristic fragment ions resulting from the loss of neutral molecules like methanol (B129727) and water, which helps in piecing together the structurebrieflands.com. High-resolution ESI-MS (HR-ESI-MS) is used to establish the molecular formula with high accuracyclockss.orgnih.gov.

Note: The m/z values and fragmentation patterns presented are illustrative examples based on reported data for this compound and related alkaloids and may vary slightly depending on the specific MS conditions.

Biosynthetic Pathways and Biotransformation of Aconine in Biological Systems

Origins of Aconine Precursors within Aconitum Species

The complex structure of this compound originates from diterpenoid precursors synthesized within plants of the Aconitum genus. nih.govnih.gov The fundamental building blocks for these precursors are generated through two primary, independent biosynthetic pathways that produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netresearchgate.net These pathways, the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway, contribute to the formation of geranylgeranyl pyrophosphate (GGPP), the universal precursor for diterpenoids. researchgate.netnih.gov

The Mevalonate (MVA) pathway is a crucial metabolic route for the biosynthesis of isoprenoid precursors in Aconitum species. researchgate.netresearchgate.net This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP. researchgate.net Studies on Aconitum have confirmed the presence and activity of key enzymes in the MVA pathway. For instance, research on Aconitum heterophyllum has highlighted the role of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) as a key enzyme in this pathway. researchgate.net The IPP generated via the MVA pathway serves as a fundamental unit for the synthesis of diterpenoid alkaloids. researchgate.net While both the MVA and MEP pathways contribute to the IPP pool, studies on Aconitum balfourii suggest that the MVA pathway may play a more significant role in providing the necessary precursors for aconitine (B1665448) biosynthesis. researchgate.net This was demonstrated by experiments where a MVA pathway inhibitor, mevinolin, caused a more substantial inhibition of aconitine accumulation compared to inhibitors of the MEP pathway. researchgate.net

The Methylerythritol Phosphate (MEP) pathway, also known as the non-mevalonate pathway, represents the second major route for the formation of IPP and DMAPP in plants. researchgate.netresearchgate.net This pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net In Aconitum species, the MEP pathway is also actively involved in producing the precursors for diterpenoid alkaloids like aconitine. researchgate.netwikipedia.org The enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS) is a key regulatory enzyme in this pathway. nih.gov The condensation of IPP and DMAPP, derived from either or both pathways, leads to the formation of geranylgeranyl pyrophosphate (GGPP). researchgate.net This C20 diterpene precursor is then cyclized to form ent-copalyl diphosphate (B83284) (ent-CPP), a critical branch point that leads to the biosynthesis of various diterpenoid alkaloids, including the atisane-type skeleton from which this compound is ultimately derived. nih.govnih.gov The existence of a crosstalk mechanism between the MVA and MEP pathways for supplying IPP for aconitine biosynthesis has been proposed. researchgate.net

Table 1: Key Pathways and Enzymes in the Formation of Diterpenoid Precursors in Aconitum Species

| Pathway | Key Enzyme(s) | Starting Material(s) | Key Intermediate(s) | Final Precursor |

| Mevalonate (MVA) Pathway | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Acetyl-CoA | Mevalonic acid, Isopentenyl pyrophosphate (IPP) | Geranylgeranyl pyrophosphate (GGPP) |

| Methylerythritol Phosphate (MEP) Pathway | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Pyruvate, Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP), Isopentenyl pyrophosphate (IPP) | Geranylgeranyl pyrophosphate (GGPP) |

| Diterpenoid Biosynthesis | Diterpene synthases (diTPSs), e.g., ent-CPP synthase | Geranylgeranyl pyrophosphate (GGPP) | ent-copalyl diphosphate (ent-CPP) | Diterpenoid skeleton |

Enzymatic Conversion and Hydrolysis of Aconitine to this compound

This compound is a hydrolysis product of aconitine. oup.comresearchgate.net This biotransformation process, which involves the removal of ester groups from the aconitine molecule, is facilitated by several types of enzymes within biological systems and can also occur through non-enzymatic hydrolysis under certain conditions. researchgate.netnih.gov The process typically occurs in two steps: the deacetylation of aconitine at position C-8 to form benzoylthis compound (B606023), followed by the debenzoylation at C-14 to yield this compound. nih.gov

The primary enzymes responsible for the hydrolysis of aconitine to this compound are carboxylesterases (CEs). nih.gov These enzymes are widely distributed in the body, particularly in the liver, intestine, and plasma, and they specialize in hydrolyzing ester or amide bonds in a variety of compounds. nih.gov It is believed that CEs in the gastric mucosa and intestine can catalyze the hydrolysis of the ester groups in the aconitine structure. nih.gov In addition to carboxylesterases, intestinal bacteria can also secrete enzymes, such as lipases and esterases, that contribute to the conversion of aconitine into its less toxic derivatives, including this compound and benzoylthis compound. nii.ac.jp Studies have shown that during processing, such as steaming, the aconitine content in Aconitum roots decreases while the content of its hydrolysis product, this compound, increases significantly. researchgate.net

The metabolism of aconitine is significantly mediated by the Cytochrome P450 (CYP450) superfamily of enzymes, which are primarily located in the liver. capes.gov.brnih.govmdpi.com These enzymes are central to the phase I metabolism of many xenobiotics. mdpi.com Research using human liver microsomes and recombinant CYP isoforms has identified that aconitine is a substrate for several CYP enzymes. wikipedia.orgcapes.gov.brnih.gov The main isoforms involved in aconitine metabolism are CYP3A4 and CYP3A5, with CYP2D6 also playing a major role. oup.comcapes.gov.brnih.gov Minor contributions to metabolism have been observed from CYP2C8 and CYP2C9, while CYP1A2, CYP2E1, and CYP2C19 appear to have no significant role. wikipedia.orgnih.gov These enzymes catalyze various reactions including demethylation, N-deethylation, dehydrogenation, and hydroxylation of the aconitine molecule. capes.gov.brnih.gov While these CYP-mediated reactions create a variety of metabolites, the hydrolysis leading to this compound is more directly attributed to esterases. However, CYP enzymes like CYP3A, CYP1A1, and CYP1A2 can also facilitate the hydrolysis of the aconitine ester. oup.comnih.gov

Table 2: Cytochrome P450 Isoforms Involved in Aconitine Metabolism

| CYP Isoform | Role in Aconitine Metabolism | Metabolic Reaction(s) |

| CYP3A4/5 | Major contributor | Demethylation, N-deethylation, Dehydrogenation, Hydroxylation, Ester hydrolysis facilitation. oup.comnih.govcapes.gov.brnih.govnih.gov |

| CYP2D6 | Major contributor | Demethylation, N-deethylation, Hydroxylation. capes.gov.brnih.gov |

| CYP2C8 / CYP2C9 | Minor contributor | Minor metabolic roles. wikipedia.orgnih.gov |

| CYP1A1 / CYP1A2 | Facilitator | Can facilitate ester hydrolysis. oup.comnih.gov |

| CYP2C19 / CYP2E1 | No significant role | No metabolites produced in studies. wikipedia.orgnih.gov |

Methyltransferases (OMT): Demethylation is a key metabolic reaction for aconitine, carried out primarily by CYP450 enzymes like CYP3A4/5 and CYP2D6, resulting in metabolites such as demethyl-aconitine. capes.gov.brnih.gov Conversely, O-methyltransferases (OMTs) are predicted to be involved in the skeleton decoration phase of diterpenoid alkaloid biosynthesis, adding methyl groups to the structure. nih.gov

Acyltransferases: The structure of aconitine itself contains an acetyl group at C-8 and a benzoyl group at C-14, which are attached during its biosynthesis by acyltransferase enzymes, likely from the BAHD acyltransferase family. nih.govnih.gov The removal of these groups via hydrolysis is what leads to the formation of this compound. nih.gov Therefore, while acyltransferases are essential for synthesizing aconitine from its precursors, it is the action of hydrolases (like carboxylesterases) that reverses this step to produce this compound. nih.gov

Tissue-Specific Accumulation and Bioregulation of this compound Biosynthesis in Plants

The biosynthesis and accumulation of this compound, a C19-diterpenoid alkaloid, are complex processes that exhibit significant tissue-specificity within Aconitum species. Research indicates that the primary sites for the biosynthesis and storage of these alkaloids are the root tissues. nih.gov Studies on various Aconitum species have consistently shown that the tubers hold the majority of diterpenoid alkaloids. nih.gov

Metabolomic and transcriptomic analyses of Aconitum japonicum have provided deeper insights into the spatial regulation of these biosynthetic pathways. A comprehensive investigation using the leaf, mother root, daughter root, and rootlet tissues revealed distinct variations in gene expression and metabolite profiles. nih.gov The C19-type diterpenoid alkaloids, which include aconitine and its derivatives that lead to this compound, are major alkaloid components primarily accumulated within the root tissues. nih.gov This tissue-specific accumulation suggests a highly regulated transport and storage mechanism for these compounds within the plant.

The bioregulation of this compound biosynthesis is intrinsically linked to the broader pathway of diterpenoid alkaloid synthesis. The precursor for these alkaloids is believed to be the C20-diterpene, atisine (B3415921). nih.govresearchgate.net The biosynthetic pathway responsible for modifying the atisine skeleton into the various C19-diterpenoid alkaloids found in Aconitum species is still being elucidated. However, integrated multi-omics approaches have begun to identify key candidate genes and regulatory networks involved in this process. nih.gov Transcriptomics analysis across different tissues is a key methodology for identifying the molecular components involved in the biosynthesis of these secondary metabolites. nih.gov

Metabolic Fate of this compound in in vitro and in vivo Research Models (Non-Human Clinical)

The metabolic fate of this compound has been investigated in various non-human research models, often in the context of the metabolism of its parent compound, aconitine. Aconitine, a highly toxic diester-diterpenoid alkaloid, undergoes hydrolysis in biological systems to form less toxic metabolites, including this compound. nih.govfrontiersin.org

In in vivo models, the oral administration of aconitine results in a complex metabolic process primarily occurring in the stomach, intestine, and liver. frontiersin.org The hydrolysis of aconitine is a key step, catalyzed by carboxylesterases (CEs) which are abundant in these tissues. frontiersin.org This enzymatic hydrolysis first cleaves the acetyl group at the C-8 position to form benzoylthis compound, which is then further hydrolyzed by removing the benzoyl group at the C-14 position to yield this compound. frontiersin.org Studies in mice have shown that with long-term administration of aconitine, the concentration of its metabolites, including this compound, increases over time in the liver and kidneys, suggesting an enhancement in the drug metabolism of aconitine. capes.gov.br

In vitro studies using cell models, such as immortalized mouse hippocampal neuronal cells (HT22), have also demonstrated the metabolism of aconitine. researchgate.net When HT22 cells were exposed to aconitine, the formation of benzoylthis compound and this compound was observed, confirming the intracellular metabolic conversion. researchgate.net

Metabolite Identification and Pathway Mapping of this compound Biotransformation

The biotransformation of aconitine primarily follows a hydrolytic pathway, leading to the formation of this compound. This process is well-documented in various animal models.

Key Metabolic Steps:

Hydrolysis to Benzoylthis compound: Aconitine is first metabolized by carboxylesterases, which hydrolyze the ester bond at the C-8 position, removing an acetyl group to produce benzoylthis compound. frontiersin.orgfrontiersin.org

Hydrolysis to this compound: Benzoylthis compound is subsequently hydrolyzed, losing a benzoyl group from the C-14 position, to form the final product, this compound. frontiersin.orgfrontiersin.org

Beyond this primary hydrolysis pathway, aconitine and its metabolites can undergo further Phase I and Phase II metabolic reactions. Phase I metabolism of aconitine mainly involves the cytochrome P450 isoenzymes CYP3A4 and CYP3A5. nih.govfrontiersin.org This can lead to reactions such as hydroxylation, deoxidation, and demethylation. frontiersin.org For instance, studies in rabbits have identified metabolites like 16-O-demethylthis compound. researchgate.net While this compound itself is a major metabolite, further biotransformation products of this compound are less extensively characterized. However, it is known that minute quantities of Phase II metabolites, such as glucuronic acid and sulfate (B86663) derivatives, have been detected in the urine of in vivo models after aconitine administration. frontiersin.org

The table below summarizes the identified metabolites in the biotransformation pathway of aconitine.

| Parent Compound | Metabolite | Transformation |

| Aconitine | Benzoylthis compound | Hydrolysis (deacetylation) |

| Benzoylthis compound | This compound | Hydrolysis (debenzoylation) |

| Aconitine | 16-O-demethylthis compound | Demethylation |

| Aconitine | Deoxidation & Nor-methyl product | Deoxidation and Demethylation |

Comparative Metabolic Studies of this compound and Aconitine

Comparative metabolic studies reveal that aconitine and its metabolites, including this compound, generally follow similar metabolic pathways. frontiersin.org The primary metabolic difference lies in their structure and toxicity, with aconitine being a diester and significantly more toxic than its hydrolyzed monoester and alcohol derivatives, benzoylthis compound and this compound.

The metabolism of aconitine is characterized by rapid hydrolysis into benzoylthis compound and subsequently into this compound. frontiersin.orgfrontiersin.org This hydrolytic process, driven by carboxylesterases, is a detoxification step, as the resulting metabolites are less potent. nih.gov

Both aconitine and its metabolites are subject to further metabolism by CYP450 enzymes. frontiersin.org Studies have shown that CYP3A4 and CYP3A5 are the primary isoforms responsible for the Phase I metabolism of aconitine. nih.govfrontiersin.org This suggests that any circulating this compound could also be a substrate for these enzymes, leading to further oxidative metabolites.

The gastrointestinal tract plays a significant role in the initial biotransformation of orally administered aconitine, with both gastric and intestinal mucosa, as well as intestinal bacteria, contributing to its hydrolysis. frontiersin.orgresearchgate.net Metabolites formed in the gut can then be absorbed and undergo further metabolism in the liver. frontiersin.org This pre-systemic metabolism is a key factor in the differing toxicokinetics of aconitine and its metabolites.

The table below provides a comparative overview of the metabolic characteristics of aconitine and this compound.

| Feature | Aconitine | This compound |

| Chemical Class | Diester-diterpenoid alkaloid | Diterpenoid alkaloid (alcohol) |

| Primary Metabolism | Hydrolysis | Product of hydrolysis |

| Key Enzymes | Carboxylesterases, CYP3A4, CYP3A5 | Potentially CYP450 enzymes |

| Primary Metabolites | Benzoylthis compound, this compound | Further oxidized or conjugated metabolites |

| Site of Metabolism | Liver, Stomach, Intestine | Liver |

Chemical Synthesis and Derivatization Strategies for Aconine and Its Analogs

Total Synthesis Approaches to Aconine and Related Norditerpenoid Alkaloids

The total synthesis of aconitine-type alkaloids is a significant endeavor in organic chemistry due to their structural complexity. nih.gov While the total synthesis of this compound itself is an immense challenge, significant progress has been made in synthesizing its complex skeleton and related norditerpenoid alkaloids. These efforts showcase the evolution of synthetic strategies and the power of modern organic chemistry in constructing highly complex natural products. wikipedia.org

Earlier work in the field established methods for creating key structural components of related alkaloids. For instance, synthetic routes to napelline (B1196341) and 13-desoxydelphinone demonstrated strategies for constructing the A-ring and the pentacyclic structure, including the use of aldol (B89426) condensation to close the final ring. wikipedia.org Similarly, the synthesis of talatisamine (B1682923) from a diene and a nitrile involved a 16-step process to form a key tricyclic intermediate. wikipedia.org These foundational syntheses have paved the way for more ambitious targets like this compound.

| Starting Material | Key Strategy | Target Fragment/Alkaloid | Reference |

| (-)-Carvone | Asymmetric synthesis, Intramolecular [3+2] cycloaddition, Intramolecular Mannich reaction | Aconitine (B1665448) A/E fragment | globethesis.comnih.gov |

| Aldehyde 100 | Multi-step A-ring formation, Aldol condensation | Napelline | wikipedia.org |

| Diene 116 & Nitrile 117 | Multi-step tricycle formation, Photoaddition, Rearrangement | Talatisamine | wikipedia.org |

| Tetralone 4 | Alkylation, Allylation | Delphinine/Aconitine Aromatization Product | cdnsciencepub.com |

Achieving the correct regioselectivity and stereoselectivity is paramount in the synthesis of a molecule with as many chiral centers as this compound. Synthetic chemists employ a range of sophisticated reactions to control the three-dimensional arrangement of atoms. nih.govnih.gov

In the synthesis of the aconitine A/E fragment, a key stereoselective step is an intramolecular [3+2] cycloaddition of a nitrone intermediate. nih.govrsc.org This reaction establishes the critical C4 quaternary carbon and the oxygen-containing substituent at C18 as a single diastereomer. globethesis.comnih.gov Another crucial transformation is an intramolecular Mannich reaction used to construct the A/E bicyclic ring system. globethesis.com

Further strategies include:

Substrate-Controlled Reactions : The existing stereocenters in an intermediate are used to direct the stereochemical outcome of subsequent reactions. The intramolecular [3 + 2] cycloaddition mentioned above is an example of a substrate-controlled process. rsc.org

Ring-Closing Metathesis : This powerful reaction was employed to construct the C-ring of aconitine in an approach that started with building the chiral quaternary carbon at C13. globethesis.com

Radical Cascade Reactions : A pivotal radical cascade reaction, initiated from a xanthate precursor, has been proposed to generate the B/D ring systems simultaneously. nih.gov

Aza-Prins Cascade : The F-ring of aconitine was successfully synthesized using an aza-Prins cascade, which represents a significant and conclusive transformation in the proposed synthetic route. nih.gov

These methods are essential for selectively forming specific bonds and stereoisomers from a multitude of possibilities, which is a fundamental challenge in multi-step organic synthesis. youtube.com

The construction of the complex, cage-like hexacyclic framework of this compound is typically approached in a convergent or linear fashion, where different ring systems are synthesized separately and then joined together. globethesis.comnih.gov

A/E Ring System : A successful asymmetric synthesis of the fully functionalized A/E ring system of aconitine has been achieved starting from (-)-carvone. globethesis.comnih.gov This 27-step sequence involves key transformations like an intramolecular [3+2] cycloaddition and an intramolecular Mannich reaction. globethesis.com

C/D Ring System : The C/D ring system has been a target of synthetic efforts for decades. Early work focused on creating aromatized C/D ring analogs, which could serve as relay compounds in a total synthesis. cdnsciencepub.com More recently, a ruthenium-catalyzed enyne cycloisomerization has been used to build the C/D fragment. globethesis.com

B/F Ring System : The synthesis of the B and F rings often involves complex cascade reactions. A proposed pivotal radical cascade reaction aims to form the B/D ring systems, while an aza-Prins cascade has been successfully used to create the F ring. nih.gov

Semi-Synthesis of this compound from Natural Precursors

Given the immense difficulty of total synthesis, semi-synthesis from more abundant natural precursors represents a more practical approach for obtaining this compound and its analogs. Aconitine, the parent diester alkaloid from which this compound is derived, is a primary natural precursor.

This compound is a natural metabolite of aconitine. In laboratory settings, this compound can be prepared by the hydrolysis of aconitine. nih.gov This process involves the cleavage of the acetyl group at the C8 position and the benzoyl group at the C14 position. This chemical transformation provides a direct route to this compound from a readily available natural product, bypassing the need for a full total synthesis. This approach is analogous to semi-synthetic methods used for other complex natural products, where a natural scaffold is isolated and then chemically modified. nih.gov

Design and Synthesis of this compound Derivatives for Mechanistic Research

To investigate the mechanisms of action and structure-activity relationships (SAR), researchers design and synthesize derivatives of this compound and its parent compound, aconitine. nih.gov These synthetic efforts involve targeted structural modifications to probe the role of different functional groups. orientjchem.org

By implementing modifications on the A-ring, C-ring, D-ring, and the nitrogen atom of the aconitine skeleton, a range of structurally diverse derivatives have been created. nih.gov For example, starting with a parent compound, a series of derivatives were synthesized via a semi-synthetic method to investigate their analgesic properties and establish a structure-activity relationship. nih.gov The goal of such studies is often to create analogs with improved properties or to understand the molecular basis of their biological effects, similar to mechanistic studies performed on other classes of compounds. nih.gov

Modifying the structure of this compound and related alkaloids has a direct impact on their molecular interactions with biological targets. These studies are crucial for understanding their mechanism of action. nih.gov

Role of Ester Groups : The acetyl group at C8 and the benzoyl ester at C14 on aconitine are known to be critical for its toxic properties. Their removal via hydrolysis to form this compound significantly reduces toxicity. nih.gov

Impact of Hydrophilic Substituents : Investigations have suggested that the presence of hydrophilic groups, such as hydroxyls, at positions C2 and C3 in the A-ring, and at C8 and C15 in the C-ring, may contribute to neurological toxicities. nih.gov

Hydrogen Bonding and Hydrophobic Interactions : Molecular docking studies have been used to predict how this compound and its derivatives interact with protein targets. These models show that intermolecular hydrogen bonds and hydrophobic interactions with specific amino acid residues are key to their binding activity. researchgate.net For instance, aconitine has been shown to form stable hydrogen bonds with GLU502 and ALA542 residues in the origin recognition complex isoform five (ORC5). nih.gov The formation of salt forms, such as this compound hydrochloride monohydrate, can modify the crystal packing and hydrogen bonding networks, which can influence the compound's properties. researchgate.net

These explorations into structural modifications are fundamental to the field of medicinal chemistry, where the goal is to design molecules with specific biological activities. researchgate.net

Molecular and Cellular Interactions of Aconine and Its Precursors

Comparative Analysis of Molecular Target Interactions: Aconine versus Aconitine (B1665448)

Aconitine, a precursor to this compound, is a well-established modulator of voltage-gated sodium channels, which are critical for the excitability of nerve, muscle, and cardiac tissues. wikipedia.orgmhmedical.comnih.govmhmedical.comnih.gov This interaction is the primary mechanism behind aconitine's significant toxicity. mhmedical.commhmedical.com this compound, being a hydrolysis product of aconitine, exhibits significantly lower toxicity. mdpi.comrsc.org This difference in toxicity suggests a differential interaction with molecular targets compared to its precursor.

Differential Modulation of Voltage-Gated Sodium Channels by this compound and its Precursors

Aconitine interacts with voltage-gated sodium channels by binding to neurotoxin binding site 2 on the alpha subunit. wikipedia.org This binding leads to a persistent activation of the channel, preventing its rapid inactivation and causing prolonged influx of sodium ions. wikipedia.orgmhmedical.commhmedical.com This sustained sodium influx depolarizes the cell membrane and disrupts the normal repolarization process, leading to hyperexcitability in nerve and muscle tissues and potentially lethal arrhythmias in cardiac tissue. wikipedia.orgmhmedical.commhmedical.com

This compound is a hydrolysate of aconitine, formed by the removal of acetyl and benzoyl groups. wikipedia.org Structure-activity relationship studies indicate that the presence of the benzoyl ester group at C14 and the acetyl group at C8 in aconitine are largely responsible for its cardiotoxic and neurotoxic properties. mdpi.comrsc.org The hydrolysis of these ester groups to form this compound significantly reduces toxicity. mdpi.comrsc.org While aconitine strongly modulates voltage-gated sodium channels, the interaction of this compound with these channels is considerably weaker, contributing to its lower toxicity profile. rsc.org Research suggests that while aconite alkaloids in general continuously activate voltage-gated sodium channels, the specific effect and potency vary among the different alkaloids and their hydrolysates. nih.govresearchgate.net

Interaction with Intracellular Ion Homeostasis Regulators

Aconitine's interaction with voltage-gated sodium channels leads to a significant influx of sodium ions into the cell. wikipedia.orgfrontiersin.org This intracellular sodium overload can disrupt the activity of the sodium-calcium exchanger (NCX), a protein responsible for maintaining intracellular calcium homeostasis by exchanging intracellular sodium for extracellular calcium. The altered NCX activity can lead to an increase in intracellular calcium concentration. mhmedical.commhmedical.comfrontiersin.org Disruption of intracellular calcium homeostasis is considered a crucial mechanism of aconitine-induced cardiotoxicity and arrhythmias. frontiersin.orgsci-hub.senih.gov

While aconitine is known to disrupt intracellular calcium homeostasis, the specific effects of this compound on these regulators are less extensively documented in the provided search results. However, given that this compound is a less toxic metabolite and its impact on sodium channels is reduced compared to aconitine, it is plausible that its effects on downstream ion homeostasis, including calcium regulation, are also attenuated.

This compound's Influence on Cellular Signaling Pathways (e.g., NF-κB, MAPK)

Research indicates that aconitine and its derivatives can influence cellular signaling pathways, including NF-κB and MAPK pathways. Benzoylaconitine, a monoester precursor of this compound, has been shown to modulate LPS-induced responses by inhibiting NF-κB and MAPK signaling in macrophages. jst.go.jpresearchgate.net This involves the suppression of inflammatory cytokine production via the inhibition of key kinases upstream of these pathways. jst.go.jpresearchgate.net

More directly, this compound has been shown to attenuate osteoclast-mediated bone resorption by inhibiting NF-κB signaling. frontiersin.orgamegroups.cn Studies in bone marrow-derived macrophages demonstrated that this compound treatment reduced the activation of NF-κB and the expression of downstream genes involved in osteoclast differentiation and activity. frontiersin.orgamegroups.cn This suggests a role for this compound in modulating inflammatory and cellular differentiation processes through the NF-κB pathway. frontiersin.orgamegroups.cn

While aconitine has also been linked to the MAPK signaling pathway in the context of neurotoxicity, inhibiting the expression of p-MAPK, the specific effects of this compound on MAPK signaling require further detailed investigation. frontiersin.org However, the modulation of NF-κB by this compound highlights its potential to influence cellular responses related to inflammation and bone metabolism. frontiersin.orgamegroups.cn

Data Table: Influence on Cellular Signaling Pathways

| Compound | Signaling Pathway | Observed Effect | Model System | Source |

| Benzoylaconitine | NF-κB | Inhibition of activation and downstream signaling | LPS-stimulated macrophages, synovial cells | jst.go.jpresearchgate.net |

| Benzoylaconitine | MAPK | Inhibition of activation | LPS-stimulated macrophages, synovial cells | jst.go.jpresearchgate.net |

| This compound | NF-κB | Inhibition of activation and downstream genes | RANKL-induced bone marrow-derived macrophages | frontiersin.orgamegroups.cn |

| Aconitine | MAPK | Inhibition of p-MAPK expression | Rat hippocampus neurons | frontiersin.org |

Modulation of Enzyme Activities by this compound and its Analogs

Aconitine and its derivatives have been shown to interact with and modulate the activity of various enzymes. Aconitine is metabolized by cytochrome P450 isozymes, primarily CYP3A4, 3A5, and 2D6, in human liver microsomes. wikipedia.org This enzymatic metabolism is a key process in the detoxification of aconitine. wikipedia.org

Beyond metabolic enzymes, studies have explored the interaction of aconite alkaloids with other enzymes. For instance, molecular docking studies have indicated that aconitine can interact with cytosolic phospholipase A2 (cPLA2), an enzyme involved in inflammatory responses. researchgate.net This interaction, potentially through hydrogen bonding, may mediate the release of arachidonic acid and influence downstream signaling pathways. researchgate.net

While the search results highlight enzymatic interactions for aconitine and its precursors like benzoylaconitine, direct information on the modulation of specific enzyme activities solely by this compound is limited. However, given its structural similarity to its precursors and its role as a metabolite, it is plausible that this compound may also interact with certain enzymes, albeit potentially with different affinities and effects compared to the more toxic alkaloids.

Protein Binding and Macromolecular Association Studies of this compound

Studies on the protein binding of aconite alkaloids have primarily focused on aconitine and its precursors. Molecular docking and spectroscopic analyses have investigated the interaction of aconitine and derivatives like benzoylthis compound (B606023) with proteins such as human serum albumin (HSA). nih.gov These studies reveal strong binding affinities and stable conformations at binding sites, suggesting that these alkaloids can associate with circulating proteins. nih.gov Aconitine has also shown binding affinity for other proteins, including AKT1 and Caspase-3. nih.gov

While the interaction of aconitine and benzoylthis compound with proteins like HSA has been studied, specific detailed research findings on the protein binding and macromolecular association studies focusing solely on this compound are not extensively provided in the search results. However, as a metabolite of aconitine, this compound would also be expected to interact with biological macromolecules, and its binding characteristics could differ from its precursors due to its altered chemical structure. The extent and nature of this compound's protein binding and macromolecular associations warrant further dedicated investigation.

Advanced Analytical and Bioanalytical Methodologies for Aconine Research

Development of High-Performance Liquid Chromatography (HPLC) Methods for Aconine Quantification

HPLC is a widely used technique for the separation and quantification of this compound and related alkaloids researchgate.netresearchcommons.org. Method development in HPLC focuses on optimizing stationary phases, mobile phases, and detection methods to achieve adequate separation and sensitivity.

HPLC coupled with a UV-Diode Array Detector (DAD) is a common approach for the qualitative and quantitative analysis of organic compounds, including this compound aurora-universities.eumeasurlabs.com. This method allows for the detection of compounds based on their UV absorbance spectra, providing both identification and quantification capabilities measurlabs.com. A modified RP-HPLC-UV-DAD method has been established for the quantification of diester-diterpenoid alkaloids (DDAs) like aconitine (B1665448), mesaconitine, and hypaconitine (B608023) in Aconitum carmichaelii extracts and decoctions, demonstrating faster analysis times compared to some other HPLC methods researchgate.net. This method typically employs a C18 column with gradient elution using solvents such as acetonitrile (B52724) and ammonium (B1175870) bicarbonate buffer, with detection at wavelengths around 240 nm researchgate.netnih.gov.

Reversed-phase (RP) HPLC is the most common mode for separating compounds based on their hydrophobicity, utilizing a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase (typically water mixed with organic solvents like methanol (B129727) or acetonitrile) phenomenex.comsepscience.com. RP-HPLC methods have been developed for the determination of aconitine, mesaconitine, and hypaconitine in various matrices, including aconite extract and animal tissues ekb.eg. These methods often use mobile phases containing acetonitrile, water, and modifiers like phosphoric acid or triethylamine (B128534) ekb.egsielc.com. For MS-compatible applications, formic acid is typically used instead of phosphoric acid sielc.com. A sensitive RP-HPLC-UV-DAD method has also been developed and validated for the estimation of aconitine in Aconitum species, showing good linearity and reproducibility researchgate.net.

Mass Spectrometry (MS) Based Techniques for this compound Detection and Quantification

Mass spectrometry techniques offer high sensitivity and specificity for the detection and quantification of this compound, particularly in complex biological samples nih.govjfda-online.comnih.gov.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for profiling and quantifying this compound and its metabolites jfda-online.comnih.gov. LC-MS/MS methods, in particular, provide enhanced specificity through the fragmentation of parent ions and detection of characteristic product ions nih.govresearchgate.net. A sensitive and specific LC-MS/MS method has been developed for the determination of aconitine in biological samples, utilizing solid-phase extraction and a RP8 column with electrospray ionization in positive ion mode nih.gov. Quantification is often performed using multiple reaction monitoring (MRM) of specific precursor and product ions nih.gov. LC-MS has also been used for the qualitative analysis of aconite alkaloids, revealing a large number of detected alkaloids in Aconiti kusnezoffii Radix extracts scielo.brscielo.br.

UHPLC-HRMS offers improved chromatographic resolution and accurate mass measurements, enabling comprehensive profiling and sensitive quantification of this compound and related compounds nih.govnih.gov. This technique is valuable for analyzing complex matrices like human urine nih.govresearchgate.netoup.com. A UHPLC-HRMS method has been developed for the rapid determination of aconitine, benzoylthis compound (B606023), and this compound in human urine, incorporating a dispersive micro solid-phase extraction (DMSPE) method for sample preparation nih.govresearchgate.netoup.com. This method demonstrated good linearity, precision, and accuracy with low limits of detection and quantification nih.govresearchgate.netoup.com. UHPLC-HRMS has also been applied to the identification and quantification of alkaloids in Aconitum heterophyllum, allowing for the dereplication and identification of numerous metabolites researchgate.netnih.gov.

While LC-MS is more commonly used for the analysis of relatively polar and less volatile compounds like this compound, GC-MS can be applied to analyze more volatile components or derivatives of Aconitum extracts bvsalud.org. GC-MS has been used to analyze the chemical constituents, such as fatty acids and esters, in the petroleum ether fraction of ethanol (B145695) extracts from Aconitum sinomontanum bvsalud.org. It can also be part of a comprehensive approach to identify volatile pharmacodynamic substances in Aconitum roots researchgate.net.

Data Tables

While specific quantitative data for this compound across different studies using these methods can vary significantly based on the sample matrix and preparation, some studies provide method validation data.

| Method | Analyte(s) | Matrix | LOD | LOQ | Recovery (%) | Linearity Range | Citation |

| LC-MS/MS | Aconitine | Blood | 0.1 ng/g | 0.5 ng/g | 79.9 | 0.5-25 ng/g | nih.govresearchgate.net |

| UHPLC-HRMS | Aconitine, Benzoylthis compound, this compound | Human Urine | 0.08-0.1 μg/L | 0.2-0.3 μg/L | 88.6-107.2 | Not specified (R² > 0.999) | nih.govresearchgate.netoup.com |

| RP-HPLC-UV-DAD | Aconitine | Aconitum spp. | Not specified | Not specified | High yield | >0.999 (correlation coefficient) | researchgate.net |

| LC-MS/MS | Aconitine, Mesaconitine, Hypaconitine, etc. | Rat whole blood | Not specified | Not specified | Validation data presented | 0.74–18.3 ng/ml measured in rat blood | researchgate.net |

Note: LOD = Limit of Detection, LOQ = Limit of Quantification, R² = Coefficient of Determination.

Sample Preparation and Extraction Methodologies for this compound from Complex Biological Matrices (Non-Human Clinical)

Effective sample preparation and extraction are crucial steps in the analysis of this compound from complex biological matrices, such as plant tissues and animal fluids or tissues. These processes aim to isolate the target analyte from interfering substances, thereby improving the sensitivity and accuracy of subsequent analytical measurements. Various techniques, including Solid-Phase Extraction (SPE) and Dispersive Micro Solid-Phase Extraction (DMSPE), have been applied for this purpose.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of this compound and other aconitum alkaloids from complex matrices. Strong cation-exchange SPE has been employed for the purification of this compound, along with other aminoalcohol-diterpenoid alkaloids like mesthis compound, hypthis compound, fuziline, and neoline, from the lateral roots of Aconitum carmichaeli (Fuzi). In a typical SPE procedure for these alkaloids from Fuzi extract, an aqueous acidic solution of the extract is loaded onto a pretreated SPE column. The column is then washed sequentially with water and a methanol-water mixture to remove impurities. The target alkaloids are subsequently eluted using a mixture of aqueous ammonia (B1221849) and methanol.

SPE cleanup has also been utilized for the extraction of aconitine, mesaconitine, and hypaconitine from raw botanical material and dietary supplements following initial extraction with diethyl ether in the presence of ammonia. This SPE step helps to remove matrix interferences before detection. Mixed-mode cation exchange (MCX) cartridges have been adopted for the SPE of toxic aconitum alkaloids, including benzoylmesthis compound, from rat brain and liver homogenates. Optimization of the elution solvent is critical for achieving high recoveries; a mixture of 5% ammonium hydroxide (B78521) in 95% methanol was found to yield recoveries over 93% for several related alkaloids in this context. Solid-phase extraction using mixed-mode C8 cation exchange columns followed by LC-MS-MS has also been reported for the detection of aconitine in biological samples.

Dispersive Micro Solid-Phase Extraction (DMSPE)

Dispersive Micro Solid-Phase Extraction (DMSPE), a technique derived from SPE, has been successfully applied in bioanalysis, offering advantages such as reduced sample preparation time and lower consumption of solvent and sorbent. An in-syringe DMSPE method has been developed for the selective extraction of this compound, alongside aconitine and benzoylthis compound, from human urine using a polymer material. This method involves optimizing parameters such as the type and amount of sorbent, extraction time, and the desorption solvent and volume to maximize extraction efficiency. The DMSPE method for this compound from urine has been shown to result in fewer relative and absolute matrix effects, contributing to reduced sample-to-sample variability.

Validation of Analytical Methods for this compound Research (Linearity, Precision, Accuracy)

Validation of analytical methods is essential to ensure their reliability and suitability for the intended purpose, including the quantification of this compound in biological matrices. Key validation parameters typically assessed include linearity, precision, and accuracy.

Analytical methods for this compound and related aconitum alkaloids have been validated according to guidelines such as the ICH guideline. Linearity is evaluated by establishing calibration curves over a defined concentration range. For an HPLC-ELSD method used to determine this compound in Fuzi root extract after SPE, good linearity was observed with a correlation coefficient (r) greater than 0.9990 over a linear range of 0.0125–0.3750 mg/mL. Another HPLC-MS-MS method for aconitum alkaloids in Fuzi decoction showed calibration curves with good linearity, having correlation coefficients (r²) greater than 0.9950. An LC-MS/MS method for six aconitum alkaloids, including benzoylthis compound, in rat plasma demonstrated linearity over the range of 0.1-50 ng/mL. The DMSPE-UHPLC-HRMS method for this compound, aconitine, and benzoylthis compound in human urine also showed good linearity.

Precision assesses the agreement among independent test results obtained under stipulated conditions. It is often expressed as relative standard deviation (RSD). For the HPLC-ELSD method for this compound in Fuzi extract, the injection precision and repeatability showed RSD values less than 5.0%. The HPLC-MS-MS method for aconitum alkaloids in Fuzi decoction reported intra- and inter-day variations (RSDs) of peak area less than 3.2% and 5.7%, respectively, with repeatability RSDs ranging from 1.78 to 4.56%. For the LC-MS/MS method in rat plasma, intra- and interday precision for the analytes were less than 14.3%. The DMSPE-UHPLC-HRMS method for this compound in human urine showed intra-day precisions ranging from 2.1% to 6.4% and inter-day precisions from 5.9% to 13.9%.

Accuracy evaluates the agreement between the measured value and the true value. It is commonly assessed through recovery studies. The HPLC-ELSD method for this compound in Fuzi extract showed recoveries in the range of 95.1–105.7% with relative standard deviations less than 5.0%, indicating satisfactory accuracy. The HPLC-MS-MS method for aconitum alkaloids in Fuzi decoction reported recoveries between 94.6% and 107.4% with RSDs less than 4.42%. For the LC-MS/MS method in rat plasma, extraction recoveries ranged from 64.2% to 94.1%, and accuracy was within the range of -14.2% to 9.8%. The DMSPE-UHPLC-HRMS method for this compound in human urine demonstrated average recoveries between 88.6% and 107.2%.

Lower limits of quantification (LOQ) and limits of detection (LOD) are also determined during method validation to define the sensitivity of the method. For the HPLC-ELSD method for this compound in Fuzi, the LOQ was determined to be 0.01–0.02 μg/g. The HPLC-MS-MS method for aconitum alkaloids in Fuzi decoction had LODs and LOQs less than 2.0 ng. The DMSPE-UHPLC-HRMS method for this compound in human urine reported LODs of 0.08-0.1 μg/L and LOQs of 0.2-0.3 μg/L.

Here is a summary of validation data for some methods applied to this compound and related alkaloids:

| Method | Matrix | Analyte(s) | Linearity (Range) | Correlation Coefficient | Precision (RSD) | Accuracy (Recovery) | LOQ/LOD | Citation |

| HPLC-ELSD with SPE | Fuzi root | This compound, Mesthis compound, Hypthis compound, Fuziline, Neoline | 0.0125–0.3750 mg/mL | > 0.9990 | < 5.0% (Injection/Repeatability) | 95.1–105.7% (< 5.0% RSD) | 0.01–0.02 μg/g (LOQ) | |

| HPLC-MS-MS | Fuzi decoction | Aconitum alkaloids (incl. Aconines) | Not specified (Qualitative) | > 0.9950 (r²) | < 3.2% (Intra-day), < 5.7% (Inter-day), 1.78–4.56% (Repeatability) | 94.6–107.4% (< 4.42% RSD) | < 2.0 ng (LOD/LOQ) | |

| LC-MS/MS | Rat plasma | Six Aconitum alkaloids (incl. Benzoylthis compound) | 0.1-50 ng/mL | Not specified | < 14.3% (Intra/Inter-day) | 64.2–94.1% (Recovery), -14.2% to 9.8% (Accuracy) | Not specified | |

| DMSPE-UHPLC-HRMS | Human urine | This compound, Aconitine, Benzoylthis compound | Good linearity | Not specified | 2.1–6.4% (Intra-day), 5.9–13.9% (Inter-day) | 88.6–107.2% (Average) | 0.08–0.1 μg/L (LOD), 0.2–0.3 μg/L (LOQ) |

Comparative Studies of Aconine with Other Diterpenoid Alkaloids

Structural Relationships and Chemical Transformations among Aconine, Benzoylthis compound (B606023), and Aconitine (B1665448)

Aconitine, benzoylthis compound, and this compound are structurally related diterpenoid alkaloids that are interconvertible through chemical hydrolysis. The core of each molecule is a complex, polycyclic diterpenoid skeleton. The key distinction between them lies in the ester functional groups attached at positions C-8 and C-14.

Aconitine is a diester alkaloid, meaning it has two ester groups: an acetyl group at the C-8 position and a benzoyl group at the C-14 position. oup.com The presence of both of these ester groups is considered a primary contributor to its high toxicity. oup.com

The transformation from aconitine to its derivatives is a stepwise hydrolysis process. researchgate.netmdpi.com In the first step, aconitine undergoes hydrolysis, typically losing the acetyl group from the C-8 position. This reaction yields benzoylthis compound, a monoester alkaloid which retains the benzoyl group at C-14 but now has a hydroxyl group at C-8. nih.govfrontiersin.org Further hydrolysis of benzoylthis compound results in the cleavage of the remaining benzoyl ester group at the C-14 position. researchgate.net The final product of this complete hydrolysis is this compound, which is an aminoalcohol or non-esterified diterpenoid alkaloid, possessing hydroxyl groups at both the C-8 and C-14 positions. researchgate.netresearchgate.net This conversion from a diester (aconitine) to a monoester (benzoylthis compound) and finally to a non-esterified alkaloid (this compound) is a fundamental detoxification pathway. mdpi.comresearchgate.net

| Compound | Functional Group at C-8 | Functional Group at C-14 | Alkaloid Type |

|---|---|---|---|

| Aconitine | Acetyl Ester | Benzoyl Ester | Diester-Diterpenoid Alkaloid |

| Benzoylthis compound | Hydroxyl | Benzoyl Ester | Monoester-Diterpenoid Alkaloid |

| This compound | Hydroxyl | Hydroxyl | Amine/Non-Ester Diterpenoid Alkaloid |

Differential Biological Activity Profiles at the Molecular Level

The structural differences resulting from the stepwise hydrolysis of ester groups directly correlate with distinct biological activity profiles at the molecular level. While all three alkaloids interact with biological systems, the nature and intensity of these interactions vary significantly.

Aconitine is well-documented as a potent activator of voltage-gated sodium channels. mdpi.comwikipedia.org It binds to these channels, causing them to remain open for a prolonged period, which leads to constant membrane depolarization and accounts for its high cardiotoxicity and neurotoxicity. wikipedia.org

The hydrolysis of the acetyl group at C-8 to form benzoylthis compound drastically alters this activity. Research indicates that the C-8 acetyl group is a pivotal cardiotoxic moiety. nih.gov Its removal leads to a significant reduction in toxicity. oup.comresearchgate.net Interestingly, benzoylthis compound demonstrates the capacity to selectively inhibit the delayed rectifier K+ channel and can act as a competitive antagonist against arrhythmia induced by aconitine. nih.gov However, the biological activities of these compounds can be complex; some pharmacological experiments have indicated that while low doses of aconitine and this compound improved cardiac function in rats, benzoylthis compound impaired it. frontiersin.org

This compound, lacking both ester groups, is substantially less toxic than its precursors. researchgate.net The complete hydrolysis of the ester groups dramatically reduces its ability to activate sodium channels in the same manner as aconitine. The differential effects of these alkaloids extend to other molecular targets as well. For instance, their interactions with efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) differ. Aconitine transport is primarily mediated by P-gp, whereas MRP2 is more involved in the transport of benzoylthis compound. frontiersin.org The magnitude of P-gp expression upregulation in cells follows the order of aconitine > benzoylthis compound > this compound. frontiersin.org

| Compound | Primary Molecular Interaction | Relative Toxicity |

|---|---|---|

| Aconitine | Potent activator of voltage-gated sodium channels. mdpi.comwikipedia.org | High |

| Benzoylthis compound | Inhibitor of delayed rectifier K+ channels; antagonist to aconitine-induced arrhythmia. nih.gov | Low (approx. 100 times lower than aconitine). researchgate.netfrontiersin.org |

| This compound | Significantly reduced interaction with sodium channels compared to aconitine. | Very Low |

Research on this compound as a Product of Aconitum Processing

The transformation of aconitine to this compound is not just a chemical curiosity but the scientific basis for the traditional processing of Aconitum tubers. Raw Aconitum is highly toxic due to its high concentration of diester-diterpenoid alkaloids like aconitine. nih.gov Traditional Chinese medicine and other herbal practices have empirically developed methods such as boiling, steaming, or frying to render the herb usable. researchgate.netresearchgate.net

Modern scientific research has confirmed that these processing techniques are essentially methods of controlled chemical hydrolysis. mdpi.comresearchgate.net The goal is to hydrolyze the toxic diester alkaloids into their less toxic monoester and non-esterified forms, namely benzoylthis compound and this compound. researchgate.net Studies have quantified this conversion, demonstrating that processing significantly reduces the concentration of aconitine while increasing the concentrations of its less toxic hydrolysates. For example, it was reported that steaming Aconitum for 10 minutes and 120 minutes led to a 1.5-fold and 10.3-fold increase in the this compound content, respectively. researchgate.net This detoxification through hydrolysis is critical, as the resulting processed products, which contain a higher proportion of this compound, are hundreds of times less toxic than the raw plant material. researchgate.net

Ecological and Biological Significance of Aconine in Natural Systems

Aconine's Role as a Secondary Metabolite in Aconitum Plants

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, these compounds often play a crucial role in the plant's interaction with its environment. In Aconitum species, diterpenoid alkaloids are characteristic secondary metabolites. nih.govmdpi.com These alkaloids, including the precursors to this compound, are a key part of the plant's sophisticated defense system and its response to environmental cues. nih.govnih.gov

The production of these alkaloids is a complex, regulated process influenced by genetic factors, the developmental stage of the plant, and various environmental conditions. nih.govnih.gov this compound is formed from the hydrolysis of aconitine (B1665448), a process that can occur within the plant or after ingestion by an animal. wikipedia.org Aconitine is one of the primary and most toxic alkaloids in over 250 species of Aconitum. nih.gov The biosynthesis of these complex molecules occurs via the terpenoid pathway. wikipedia.org While aconitine is highly toxic, its hydrolysis to this compound significantly reduces this toxicity. cabidigitallibrary.org This chemical transformation is an important aspect of the metabolism of these alkaloids. The presence and concentration of these compounds can vary significantly between different species and even different parts of the same plant, with the highest concentrations typically found in the roots and tubers. cabidigitallibrary.org

Chemo-taxonomic and Molecular Phylogenetic Studies Involving this compound

The immense structural diversity of diterpenoid alkaloids in the Aconitum genus makes them valuable markers for chemo-taxonomy, the classification of plants based on their chemical constituents. jse.ac.cnresearchgate.net The distribution of specific types of alkaloids often correlates with the evolutionary relationships between species, providing insights that complement morphological and genetic data. researchgate.net

The genus Aconitum is broadly divided into subgenera, such as Aconitum and Lycoctonum, which are characterized by distinct alkaloid profiles. jse.ac.cnfrontiersin.org For instance, the subgenus Aconitum is known for producing C19 diterpenoid alkaloids like aconitine, while the subgenus Lycoctonum primarily contains C19 lycoctonine-type and C18 diterpenoid alkaloids. jse.ac.cn This chemical differentiation suggests an early evolutionary split between these groups. jse.ac.cn

Further classification into series within the subgenus Aconitum is also supported by chemical data. The types of alkaloids present, such as atisine-type, aconitine-type, or lactone-type, help to define these series and suggest their evolutionary placement. jse.ac.cnresearchgate.net For example, species in the series Inflata are characterized by containing mainly aconitine, mesaconitine, and hypaconitine (B608023) and are considered an advanced group. jse.ac.cn

Molecular phylogenetic studies, which analyze genetic material like nuclear ribosomal DNA (ITS) and chloroplast DNA (cpDNA), are often used in conjunction with chemo-taxonomic data to create a more robust understanding of the evolutionary history of the genus. frontiersin.orgresearchgate.net By correlating the genetic lineages with the distribution of specific alkaloids, researchers can trace the evolution of these chemical pathways and their role in the diversification of Aconitum species. researchgate.netfrontiersin.org

Table 1: Chemo-taxonomic Classification of select Aconitum Subgenera and Series based on Diterpenoid Alkaloid Content

| Taxonomic Group | Predominant Alkaloid Types | Example Alkaloids |

| Subgenus Lycoctonum | Lycoctonine-type, C18-diterpenoid alkaloids | Lycoctonine, Lappthis compound |

| Subgenus Aconitum | Aconitine-type, Atisine-type, Lactone-type | Aconitine, Atisine (B3415921) |

| Series Inflata | Aconitine-type | Aconitine, Mesaconitine, Hypaconitine |

| Series Stylosa | Aconitine-type (Anisoyl esters) | Yunaconitine |

| Series Tangutica | Atisine-type, Lactone-type | Atisine |

This table is a simplified representation based on chemo-taxonomic studies. jse.ac.cn

This compound in Plant Defense Mechanisms (Hypothesized Roles)

The primary hypothesized role of this compound and its precursors in Aconitum plants is defense. nih.gov The extreme toxicity of diterpenoid alkaloids like aconitine serves as a powerful deterrent against herbivores and pathogens. cabidigitallibrary.orgnih.gov These compounds are potent neurotoxins and cardiotoxins that can cause severe physiological effects, and even death, in animals that ingest them. cabidigitallibrary.org

The mechanism of action for the highly toxic diester-diterpene alkaloids (DDAs), such as aconitine, involves interfering with voltage-gated sodium channels in nerve and muscle cells, leading to persistent activation and paralysis. wikipedia.orgcabidigitallibrary.org This potent bioactivity makes the plant unpalatable and dangerous for most herbivores.

Structure Activity Relationship Sar Studies of Aconine and Aconitine Type Alkaloids Mechanistic Focus

Elucidation of Key Functional Groups Influencing Molecular Interactions

The complex hexacyclic structure of aconitine-type alkaloids, including aconine, contains several functional groups that play significant roles in their biological activity and molecular interactions rsc.orgontosight.ai. These include hydroxyl, methoxy (B1213986), and ester groups, as well as a basic nitrogen atom rsc.orgontosight.ainih.govmdpi.com.

Specific functional groups and their positions on the aconitane (B1242193) skeleton have been implicated in the activity and toxicity of these compounds rsc.orgingentaconnect.com. For instance, the presence of an acetyl group at C8 and a benzoyl ester group at C14 in aconitine (B1665448) are considered responsible for its cardiotoxic and neurotoxic properties mdpi.com. The nature and position of ester groups are particularly important determinants of toxicity and activity rsc.orgingentaconnect.com.

Studies have shown that alkaloids possessing an aroyl/aroyloxy group at the C14 position, such as aconitine, tend to have lower LD50 values (higher toxicity) compared to those with the aroyloxy group at the C4 position nih.gov. The steric and core-core repulsion energies were found to be significantly higher in the more toxic group nih.gov.

Conversely, the absence of certain functional groups can lead to different activities, such as the blockade of sodium ion channels instead of activation nih.govbiochempress.com. Analyzing the cardiac activity-structure relationship of C19-diterpenoid alkaloids (C19-DAs) without ester groups has shown that an α-hydroxyl group at C-15, a hydroxyl group at C-8, an α-methoxyl or hydroxyl group at C-1, and a secondary amine or N-methyl group in ring A are important for cardiac activities mdpi.com.

Correlation between Hydrolysis Products (e.g., this compound) and Modified Target Binding

Hydrolysis is a significant metabolic pathway for aconitine-type alkaloids and is recognized as a detoxification process mdpi.comresearchgate.net. Aconitine undergoes ester hydrolysis, primarily at the C8 acetyl and C14 benzoyl ester groups, leading to the formation of less toxic metabolites, including this compound rsc.orgmdpi.comresearchgate.netnih.gov. This compound is the hydrolysis product that lacks both ester groups rsc.org.

The hydrolysis of aconitine to less esterified derivatives, such as benzoylthis compound (B606023) (hydrolysis at C8) and this compound (hydrolysis at C8 and C14), results in a decrease in toxicity rsc.orgmdpi.comresearchgate.net. This reduced toxicity is correlated with modified binding interactions at the target site, the voltage-gated sodium channel rsc.orgingentaconnect.com. Highly toxic diester alkaloids like aconitine bind to neurotoxin receptor site 2 on the alpha-subunit of Nav channels, leading to persistent channel activation rsc.orgmdpi.com.

SAR studies indicate that the loss of the ester groups through hydrolysis diminishes the ability of the alkaloids to bind to this site or alters their effect on channel gating rsc.org. For example, while aconitine is a potent activator of Nav channels, its hydrolysis products, including this compound, exhibit significantly reduced toxicity and altered pharmacological profiles rsc.orgmdpi.comresearchgate.net. The analgesic activity associated with some aconitine-type alkaloids is also lost upon further hydrolysis to compounds lacking ester groups, such as this compound rsc.org.

Research suggests that aconitine hydrolysis can occur via multiple independent pathways, leading to various intermediate products like benzoylthis compound and pyroaconitine, before the formation of this compound researchgate.net. The toxicity generally decreases in the order of aconitine > indaconitine (B600488) > benzoylthis compound > pyroaconitine > this compound researchgate.net. This demonstrates a clear correlation between the extent of hydrolysis and the reduction in toxicity, highlighting the importance of the ester groups for the potent activity of the parent alkaloids rsc.orgnih.govresearchgate.net.

Computational Approaches in this compound SAR Studies (e.g., Molecular Docking, QSAR)

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, are increasingly employed in SAR studies of this compound and aconitine-type alkaloids to gain insights into their interactions with biological targets and predict their activity based on molecular descriptors rsc.orgnih.govresearchgate.netresearchgate.net.

Molecular docking is used to predict the binding conformations and affinities of ligands to target proteins nih.govresearchgate.netmdpi.com. For aconitine-type alkaloids, docking studies can help visualize how these molecules interact with the binding site on voltage-gated sodium channels or other potential targets, identifying key residues involved in the interaction and the types of forces (e.g., hydrogen bonding, hydrophobic interactions) driving the binding nih.govbiorxiv.org. While specific detailed docking studies focusing solely on this compound's interaction with Nav channels were not extensively detailed in the search results, molecular docking has been applied to aconitine and its derivatives to study interactions with various proteins, including serum albumin and enzymes nih.gov. These studies provide valuable information about the molecular basis of their binding.

QSAR analysis aims to establish mathematical models that relate the biological activity of a series of compounds to their structural or physicochemical properties labinsights.nlnih.govnih.gov. By analyzing a dataset of alkaloids with known activities (e.g., toxicity, binding affinity) and a range of calculated molecular descriptors, QSAR models can identify which molecular properties are most influential in determining the observed activity nih.govresearchgate.net. These models can then be used to predict the activity of new or untested compounds and to guide the design of derivatives with desired properties rsc.orgnih.gov.

QSAR studies on aconitine-type alkaloids have investigated the relationship between various molecular descriptors (e.g., electronic, steric, topological) and toxicity or activity at sodium channels nih.govnih.govresearchgate.net. These studies have identified descriptors related to molecular size, electronic properties (such as LUMO energy), and the presence or absence of specific functional groups (like ester chains) as important factors influencing their toxicological profiles and interactions with Nav channels rsc.orgnih.govnih.govbiochempress.comresearchgate.net. Computational approaches, including QSAR, have been used to discriminate between aconitine-type alkaloids that act as sodium channel activators versus blockers nih.govbiochempress.com.

The application of computational methods complements experimental SAR studies by providing a theoretical framework for understanding molecular interactions and predicting biological outcomes based on chemical structure researchgate.netbiorxiv.org.

Q & A

Basic: What validated methodologies are recommended for isolating aconine from plant sources, and how do they ensure purity?

Answer:

this compound isolation typically involves chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for separation and Thin-Layer Chromatography (TLC) for preliminary purity assessment. Post-isolation, structural confirmation is achieved via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . To ensure purity, researchers should employ solvent gradient optimization during HPLC and validate results against reference standards using retention time and spectral matching .

Advanced: How can researchers resolve contradictions in reported pharmacokinetic data for this compound across different in vivo models?

Answer:

Contradictions often arise from variations in model organisms, dosing regimens, or analytical methods. A systematic approach includes:

- Meta-analysis of existing studies to identify confounding variables (e.g., metabolic differences between species).

- Population pharmacokinetic modeling to account for inter-individual variability.

- Validation of analytical methods (e.g., LC-MS/MS ) to ensure cross-study comparability .

Basic: What experimental design considerations are critical for comparing this compound’s efficacy in in vitro vs. in vivo models?

Answer:

Key considerations include:

- Dose translation : Use allometric scaling to convert in vitro IC₅₀ values to biologically relevant in vivo doses.

- Control groups : Include vehicle controls and reference compounds (e.g., verapamil for calcium channel studies).

- Endpoint alignment : Ensure biomarkers (e.g., serum enzyme levels) are consistent across models to facilitate direct comparison .

Advanced: What advanced analytical techniques are optimal for quantifying trace this compound in complex biological matrices?

Answer:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits ≤1 ng/mL) and specificity. Method validation should include:

- Matrix effect studies (e.g., plasma vs. cerebrospinal fluid).

- Stability tests under varying storage conditions.

- Internal standardization with deuterated analogs to correct for ion suppression .

Basic: How can spectroscopic methods and computational modeling be integrated to elucidate this compound’s structural interactions with target proteins?

Answer:

- Nuclear Overhauser Effect Spectroscopy (NOESY) identifies spatial proximity between this compound and protein residues.

- Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities and active site interactions.

- Cross-validate findings with Surface Plasmon Resonance (SPR) to quantify binding kinetics (e.g., kₒₙ/kₒff rates) .

Advanced: What strategies mitigate bias when interpreting contradictory data on this compound’s cardiotoxicity and neuroprotective effects?

Answer:

- Blinded analysis : Separate data collection and interpretation teams.

- Bayesian statistical models to quantify uncertainty in dose-response relationships.

- Multi-omics integration (e.g., transcriptomics + metabolomics) to identify mechanistic overlap between toxicity and therapeutic effects .

Basic: What guidelines should be followed when presenting this compound research data in tables and figures?

Answer:

- Tables : Include raw data (mean ± SD), sample size (n), and p-values for statistical significance. Use footnotes to explain abbreviations.

- Figures : Prioritize clarity; avoid overcrowding graphs. For structural diagrams, follow IUPAC nomenclature and limit chemical structures to 2–3 per figure .

Advanced: How can interdisciplinary approaches enhance the validation of this compound’s pharmacological mechanisms?

Answer:

- Chemoproteomics : Identify off-target binding using affinity-based probes.

- Network pharmacology : Map this compound’s targets onto disease-associated pathways (e.g., KEGG or Reactome databases).

- Collaborative validation with organ-on-a-chip models to simulate human tissue responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |